(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride
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Overview
Description
(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The dihydrochloride form indicates that it is a salt with two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at the 3-position. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions. This reaction proceeds efficiently, yielding the desired pyrazolo[3,4-b]pyridine analogues with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazolo[3,4-b]pyridine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares the same core structure but lacks the methylamine and dihydrochloride groups.
2H-pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form.
Pyrazolo[3,4-c]pyridine: A related compound with a different ring fusion pattern
Uniqueness
(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride is unique due to its specific functional groups and salt form, which enhance its solubility and reactivity. These properties make it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-6-5-2-1-3-9-7(5)11-10-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNMOQLDBPOIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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